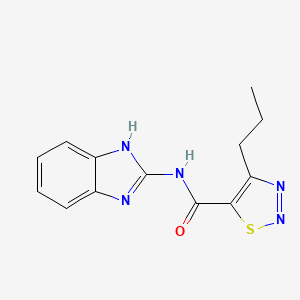
(2,4-dimethoxybenzyl)tetrahydro-3-thienylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,4-dimethoxybenzyl)tetrahydro-3-thienylamine, also known as DMTBT, is a synthetic compound that has gained popularity in the scientific community due to its potential applications in various fields of research. DMTBT is a thienylamine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
作用机制
The mechanism of action of (2,4-dimethoxybenzyl)tetrahydro-3-thienylamine is not fully understood, but it is believed to involve the inhibition of protein tyrosine phosphatases (PTPs), which play a crucial role in various cellular processes, including cell growth, differentiation, and signaling. (2,4-dimethoxybenzyl)tetrahydro-3-thienylamine has been shown to selectively inhibit PTP1B, a PTP that is overexpressed in various cancers and is involved in insulin signaling. The inhibition of PTP1B by (2,4-dimethoxybenzyl)tetrahydro-3-thienylamine leads to the activation of insulin signaling and the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
(2,4-dimethoxybenzyl)tetrahydro-3-thienylamine has been shown to have various biochemical and physiological effects, including the inhibition of PTP1B activity, the activation of insulin signaling, and the inhibition of cancer cell growth. (2,4-dimethoxybenzyl)tetrahydro-3-thienylamine has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential as a drug lead compound for the treatment of various diseases.
实验室实验的优点和局限性
(2,4-dimethoxybenzyl)tetrahydro-3-thienylamine has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, (2,4-dimethoxybenzyl)tetrahydro-3-thienylamine also has some limitations, including its relatively high cost and the need for specialized equipment and expertise for its synthesis and characterization.
未来方向
There are several future directions for research on (2,4-dimethoxybenzyl)tetrahydro-3-thienylamine, including the synthesis of analogs with improved potency and selectivity for PTP1B, the investigation of its potential as a drug lead compound for the treatment of other diseases, such as diabetes and obesity, and the development of new applications for (2,4-dimethoxybenzyl)tetrahydro-3-thienylamine in materials science and organic electronics. Additionally, further studies are needed to fully elucidate the mechanism of action of (2,4-dimethoxybenzyl)tetrahydro-3-thienylamine and its physiological effects.
合成方法
(2,4-dimethoxybenzyl)tetrahydro-3-thienylamine can be synthesized using various methods, including the Pd-catalyzed Suzuki-Miyaura coupling reaction and the Pd-catalyzed Heck reaction. The most commonly used method for synthesizing (2,4-dimethoxybenzyl)tetrahydro-3-thienylamine is the Pd-catalyzed Suzuki-Miyaura coupling reaction, which involves the reaction of 2,4-dimethoxybenzyl bromide with tetrahydro-3-thienylboronic acid in the presence of a Pd catalyst. The reaction yields (2,4-dimethoxybenzyl)tetrahydro-3-thienylamine as a white solid with a purity of over 95%.
科学研究应用
(2,4-dimethoxybenzyl)tetrahydro-3-thienylamine has potential applications in various fields of research, including organic electronics, materials science, and medicinal chemistry. In organic electronics, (2,4-dimethoxybenzyl)tetrahydro-3-thienylamine can be used as a hole-transport material in organic solar cells due to its high hole mobility and stability. In materials science, (2,4-dimethoxybenzyl)tetrahydro-3-thienylamine can be used as a building block for the synthesis of functional materials, such as molecular wires and switches. In medicinal chemistry, (2,4-dimethoxybenzyl)tetrahydro-3-thienylamine has been studied for its potential as a drug lead compound for the treatment of various diseases, including cancer and Alzheimer's disease.
属性
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]thiolan-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c1-15-12-4-3-10(13(7-12)16-2)8-14-11-5-6-17-9-11/h3-4,7,11,14H,5-6,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZKLDAQZZOYJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC2CCSC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dimethoxybenzyl)tetrahydro-3-thienylamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-phenyl-7-(piperidin-1-ylacetyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6076827.png)
![2-[2-(benzylsulfonyl)-1H-benzimidazol-1-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B6076830.png)
![ethyl 4-[(3-cyano-6-phenylpyridin-2-yl)thio]-3-oxobutanoate](/img/structure/B6076834.png)
![(4-fluorobenzyl)methyl{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}amine](/img/structure/B6076841.png)
![4-isopropoxybenzaldehyde [5-(2,4-dichlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6076848.png)
![3-(1,3-benzodioxol-5-yl)-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}propanamide](/img/structure/B6076856.png)
![(1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-3-piperidinyl)(4-methoxy-3,5-dimethylphenyl)methanone](/img/structure/B6076876.png)
![2-(4-tert-butylphenoxy)-N-(4-[1,3]oxazolo[5,4-b]pyridin-2-ylphenyl)acetamide](/img/structure/B6076890.png)
![(3-chlorophenyl){1-[3-(dimethylamino)benzoyl]-3-piperidinyl}methanone](/img/structure/B6076903.png)

![N-[1-(3-phenylpropyl)-3-piperidinyl]-2-(phenylthio)acetamide](/img/structure/B6076929.png)
![3-{[4-(4-acetylphenyl)-1-piperazinyl]methyl}-6,8-dichloro-4H-chromen-4-one](/img/structure/B6076935.png)
![1-{2-[3-(3-isopropoxybenzoyl)-1-piperidinyl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B6076938.png)
